15,16-Dihydroxydotriacontanoic acid
Description
Properties
CAS No. |
192941-71-2 |
|---|---|
Molecular Formula |
C32H64O4 |
Molecular Weight |
512.8 g/mol |
IUPAC Name |
15,16-dihydroxydotriacontanoic acid |
InChI |
InChI=1S/C32H64O4/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-27-30(33)31(34)28-25-22-19-16-13-11-14-17-20-23-26-29-32(35)36/h30-31,33-34H,2-29H2,1H3,(H,35,36) |
InChI Key |
DQEPSBXMQBADCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Extraction from Natural Sources
- Natural occurrence : 15,16-Dihydroxydotriacontanoic acid has been detected in biological samples such as plant cuticular waxes and microbial lipids, as reported in lipidomic studies and environmental analyses.
- Extraction techniques : Conventional lipid extraction methods such as Bligh and Dyer or Folch extraction are employed to isolate total lipids from biological matrices, followed by chromatographic fractionation to enrich hydroxy fatty acids.
- Limitations : Natural abundance is low, making extraction inefficient for large-scale preparation.
Chemical Synthesis
- Long-chain fatty acid synthesis : The synthesis of dotriacontanoic acid (C32 fatty acid) typically involves stepwise elongation of shorter fatty acid chains using malonate chemistry or iterative chain extension reactions.
- Hydroxylation strategies :
- Regioselective dihydroxylation : Introduction of vicinal diols at C15 and C16 can be achieved by dihydroxylation of an alkene precursor using osmium tetroxide or other dihydroxylation reagents.
- Protecting group strategies : To achieve selectivity, protecting groups may be used to mask other reactive sites during hydroxylation.
- Example synthetic route :
- Synthesize or obtain a dotriacontenoic acid precursor with a double bond between C15 and C16.
- Perform osmium tetroxide-catalyzed dihydroxylation to yield 15,16-dihydroxydotriacontanoic acid.
- Challenges : The long chain length complicates purification and yields; osmium tetroxide is toxic and expensive.
Biocatalytic and Microbial Conversion
- Microbial hydroxylation : Certain bacteria and fungi possess fatty acid hydroxylase enzymes capable of regioselective hydroxylation of long-chain fatty acids.
- Enzymatic systems :
- Cytochrome P450 monooxygenases and fatty acid hydratases have been engineered or isolated to catalyze hydroxylation at specific positions.
- For example, Bacillus pumilus and other microbes have been reported to hydroxylate oleic acid derivatives, suggesting potential for engineering pathways to produce dihydroxy long-chain fatty acids.
- Metabolic engineering :
- Genetic modification of microbial strains (e.g., Escherichia coli, yeast) to express hydroxylase enzymes and elongases can enable biosynthesis of 15,16-dihydroxydotriacontanoic acid from simpler substrates like glucose.
- This approach offers regioselectivity and environmental benefits over chemical synthesis.
- Limitations : Requires optimization of enzyme specificity and expression; product recovery from fermentation broth can be complex.
Comparative Analysis of Preparation Methods
Detailed Research Findings
- Identification and characterization : Studies have identified 15,16-dihydroxydotriacontanoic acid in microbial and plant lipid extracts using advanced mass spectrometry and chromatographic techniques, confirming its structure and natural occurrence.
- Biosynthetic insights : The biosynthesis likely involves elongation of fatty acid chains followed by enzymatic hydroxylation at specific mid-chain positions, mediated by cytochrome P450 enzymes or hydratases.
- Synthetic analogues : Chemical synthesis of similar dihydroxy fatty acids has been demonstrated using osmium tetroxide dihydroxylation of unsaturated precursors, providing a model for preparing 15,16-dihydroxydotriacontanoic acid.
- Biotechnological production : Recent advances in metabolic engineering have enabled microbial production of hydroxy fatty acids with tailored chain lengths and hydroxylation patterns, suggesting feasibility for 15,16-dihydroxydotriacontanoic acid production.
Summary Table of Key Preparation Parameters
| Parameter | Description/Value |
|---|---|
| Carbon chain length | 32 carbons |
| Hydroxylation positions | C15 and C16 (vicinal diol) |
| Chemical reagents | Osmium tetroxide (for dihydroxylation) |
| Microbial enzymes | Cytochrome P450 monooxygenases, fatty acid hydratases |
| Extraction solvents | Chloroform/methanol (Bligh and Dyer method) |
| Analytical methods | GC-MS, LC-MS, NMR for structural confirmation |
| Challenges | Regioselectivity, yield, purification, scale-up |
Chemical Reactions Analysis
Types of Reactions: 15,16-Dihydroxydotriacontanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
15,16-Dihydroxydotriacontanoic acid has several scientific research applications, including:
Organic Geochemistry: It serves as a biomarker for assigning sources of organic matter in seawater and sediments.
Lipid Biochemistry: The compound is studied for its role in the lipid composition of microalgae and other organisms.
Industrial Applications: Potential use in the production of biofuels, food additives, and other commercially valuable products.
Mechanism of Action
The mechanism of action of 15,16-dihydroxydotriacontanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the carbon chain allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes. detailed studies on its exact mechanism of action are limited, and further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and biosynthetic differences between 15,16-dihydroxydotriacontanoic acid and related compounds:
Key Observations:
Chain Length and Hydroxylation Patterns: 15,16-Dihydroxydotriacontanoic acid (C32) and 16,17-dihydroxytritriacontanoic acid (C33) differ by one carbon in chain length and hydroxyl group positioning, suggesting enzymatic specificity during elongation . Mid-chain ω18-hydroxy fatty acids (C30–C34) share hydroxylation at a conserved ω18 position but lack the dihydroxy configuration of the C32/C33 compounds .
Biosynthetic Pathways: LCHFAs like the C32 dihydroxy acid are hypothesized to originate from hydroxylation and elongation of C14:0 or C16:0 precursors, a pathway that may intersect with LCD and LCA synthesis .
Functional Roles :
- LCHFAs are proposed to contribute to membrane lipid flexibility in marine microorganisms, adapting to environmental stressors like temperature or salinity .
- LCAs and LCDs, in contrast, serve as ecological biomarkers (e.g., for paleoclimate reconstruction) due to their stability and taxon-specific distribution .
Research Findings and Implications
- Distinct Metabolic Clustering: Despite shared carbon ranges, 15,16-dihydroxydotriacontanoic acid and related LCHFAs exhibit PCA separation from LCDs and LCAs, suggesting independent regulatory mechanisms or functional specialization .
- Evolutionary Significance : The conserved ω18 hydroxylation in mid-chain LCHFAs implies an ancient biosynthetic mechanism, possibly linked to fatty acid oxidative pathways .
- Biotechnological Potential: The extended carbon chain and dihydroxy configuration of 15,16-dihydroxydotriacontanoic acid make it a candidate for synthetic biology applications, such as engineered lipid membranes or bio-based materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
